![molecular formula C11H12ClNO2 B2463353 Methyl 1-((4-chlorophenyl)amino)cyclopropane-1-carboxylate CAS No. 1697351-29-3](/img/structure/B2463353.png)
Methyl 1-((4-chlorophenyl)amino)cyclopropane-1-carboxylate
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Overview
Description
Methyl 1-((4-chlorophenyl)amino)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C11H12ClNO2. It is known for its unique structure, which includes a cyclopropane ring and a chlorophenyl group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-((4-chlorophenyl)amino)cyclopropane-1-carboxylate typically involves the reaction of 4-chloroaniline with cyclopropanecarboxylic acid derivatives. One common method includes the esterification of cyclopropanecarboxylic acid with methanol in the presence of a catalyst, followed by the reaction with 4-chloroaniline under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification and amination reactions. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-((4-chlorophenyl)amino)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding cyclopropane derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions include various substituted cyclopropane derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Methyl 1-((4-chlorophenyl)amino)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-((4-chlorophenyl)amino)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-aminocyclopropanecarboxylate: Similar structure but lacks the chlorophenyl group.
Cyclopropanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclopropane ring.
Uniqueness
Methyl 1-((4-chlorophenyl)amino)cyclopropane-1-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Biological Activity
Methyl 1-((4-chlorophenyl)amino)cyclopropane-1-carboxylate, with the CAS number 1697351-29-3, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data and research findings.
- Molecular Formula : C10H12ClN
- Molecular Weight : 195.66 g/mol
- Boiling Point : 343.6 ± 22.0 °C (predicted)
- Density : 1.358 ± 0.06 g/cm³ (predicted)
- pKa : 0.28 ± 0.20 (predicted) .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chlorophenyl group enhances its lipophilicity, facilitating membrane permeability and interaction with cellular targets.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways that regulate cellular functions.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing the chlorophenyl moiety have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Anticancer Properties
In vitro studies suggest potential anticancer activity through apoptosis induction in cancer cell lines. The compound's structural features may contribute to its ability to inhibit tumor growth by interfering with cancer cell metabolism .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, showing promising results in reducing enzyme activity, which is critical for therapeutic applications in neurodegenerative diseases and infection control .
Case Studies and Research Findings
Properties
IUPAC Name |
methyl 1-(4-chloroanilino)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-15-10(14)11(6-7-11)13-9-4-2-8(12)3-5-9/h2-5,13H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJBDBPBZSHZJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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